molecular formula C15H22O2 B12437905 7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid

7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid

Cat. No.: B12437905
M. Wt: 234.33 g/mol
InChI Key: BBGNZFMMXLMZRC-UHFFFAOYSA-N
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Description

7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three methyl groups and a carboxylic acid functional group attached to a bicyclo[8.1.0]undeca-2,6-diene framework. The presence of multiple double bonds and a rigid bicyclic structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the carboxylic acid and methyl groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and maximizing the use of raw materials through recycling and recovery processes.

Chemical Reactions Analysis

Types of Reactions

7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.

    Substitution: The methyl groups and the carboxylic acid can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activities.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclogermacrene: Another bicyclic compound with similar structural features but different functional groups.

    Isobicyclogermacrene: A stereoisomer of bicyclogermacrene with distinct chemical properties.

    cis-Bicyclogermacradiene: A compound with a similar bicyclic framework but different double bond configurations.

    trans-Bicyclogermacradiene: Another stereoisomer with unique reactivity.

Uniqueness

7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid stands out due to its specific combination of methyl groups and a carboxylic acid functional group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)

InChI Key

BBGNZFMMXLMZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O

Origin of Product

United States

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